4-Tert-butyl-2,6-dichloropyridine
Overview
Description
4-Tert-butyl-2,6-dichloropyridine is a chemical compound with the molecular formula C₉H₁₁Cl₂N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2,6-dichloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-tert-butylpyridine. The reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions to replace chlorine atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-tert-butyl-2,6-diaminopyridine derivative.
Scientific Research Applications
4-Tert-butyl-2,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research into potential therapeutic applications includes its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2,6-dichloropyridine involves its interaction with molecular targets through its functional groups. The chlorine atoms and tert-butyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Tert-butylpyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Di-tert-butyl-4-methylpyridine: Contains additional tert-butyl groups, leading to increased steric hindrance and different chemical properties.
Uniqueness
4-Tert-butyl-2,6-dichloropyridine is unique due to the combination of its tert-butyl group and chlorine atoms, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
4-tert-butyl-2,6-dichloropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWJWSQADQOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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